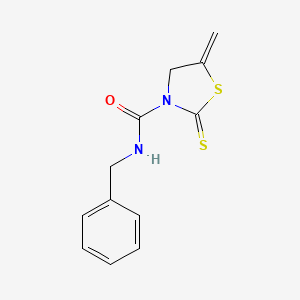![molecular formula C52H83NO12 B14243836 N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine CAS No. 301167-82-8](/img/structure/B14243836.png)
N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group attached to an L-alanine backbone, with three long-chain acryloyloxyundecyl groups extending from the benzoyl ring. These structural characteristics make it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine typically involves multiple steps. One common method starts with the preparation of 3,4,5-tris((11-hydroxyundecyl)oxy)benzoic acid. This intermediate is synthesized by reacting 3,4,5-trihydroxybenzoic acid with 11-bromo-1-undecanol in the presence of a base such as potassium hydroxide. The resulting product is then esterified with acryloyl chloride to introduce the acryloyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The acryloyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The acryloyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the acryloyloxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acryloyloxy groups can yield epoxides, while reduction of the benzoyl group can produce benzyl derivatives.
科学的研究の応用
N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as liquid crystals and nanoporous polymers
作用機序
The mechanism of action of N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine involves its interaction with specific molecular targets and pathways. The acryloyloxy groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This compound may also interact with cell membranes, affecting their permeability and signaling pathways.
類似化合物との比較
Similar Compounds
3,4,5-Tris((11-hydroxyundecyl)oxy)benzoic acid: A precursor in the synthesis of N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine.
3,4,5-Tris((11-methacryloyloxy)undecyl)oxy)benzoic acid: Similar in structure but with methacryloyloxy groups instead of acryloyloxy groups.
Uniqueness
This compound is unique due to its combination of acryloyloxy groups and an L-alanine backbone. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
301167-82-8 |
|---|---|
分子式 |
C52H83NO12 |
分子量 |
914.2 g/mol |
IUPAC名 |
(2S)-2-[[3,4,5-tris(11-prop-2-enoyloxyundecoxy)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C52H83NO12/c1-5-47(54)62-37-31-25-19-13-8-11-17-23-29-35-60-45-41-44(51(57)53-43(4)52(58)59)42-46(61-36-30-24-18-12-9-14-20-26-32-38-63-48(55)6-2)50(45)65-40-34-28-22-16-10-15-21-27-33-39-64-49(56)7-3/h5-7,41-43H,1-3,8-40H2,4H3,(H,53,57)(H,58,59)/t43-/m0/s1 |
InChIキー |
PZEUBUPAKBSMTI-QLKFWGTOSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C(=C1)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C |
正規SMILES |
CC(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


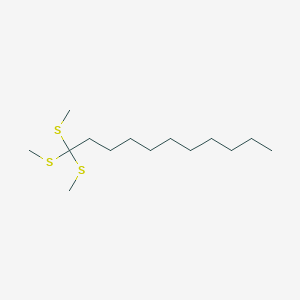
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
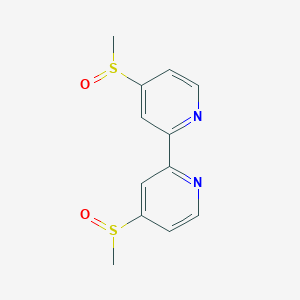
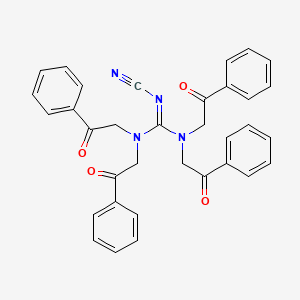
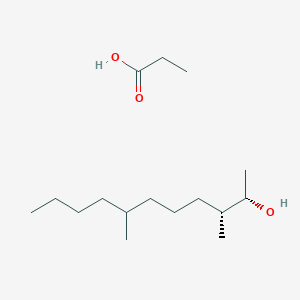
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)

![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
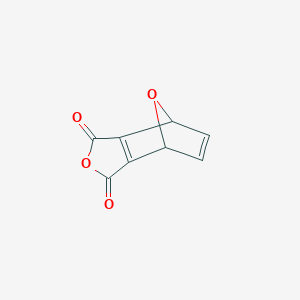
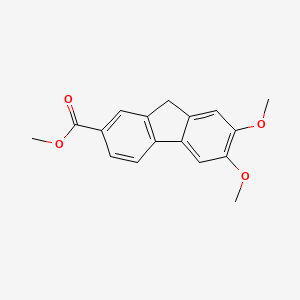
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
